molecular formula C23H19ClO2 B12420711 (2z)-3-(Biphenyl-4-Yl)-5-(4-Chlorophenyl)pent-2-Enoic Acid

(2z)-3-(Biphenyl-4-Yl)-5-(4-Chlorophenyl)pent-2-Enoic Acid

Cat. No.: B12420711
M. Wt: 362.8 g/mol
InChI Key: KXEKGLNMBLODQT-PGMHBOJBSA-N
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Description

PS315 is a derivative of PS48 and functions as an allosteric inhibitor of protein kinase C. It binds to the PIF-pocket of atypical protein kinase C and induces a displacement of the active site residue Lysine 111. This compound has shown significant anti-cancer activity by inhibiting the full-length and catalytic domain constructs of protein kinase C zeta and protein kinase C eta .

Preparation Methods

Synthetic Routes and Reaction Conditions: PS315 is synthesized through a series of chemical reactions starting from PS48The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure the desired chemical transformations .

Industrial Production Methods: Industrial production of PS315 involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes multiple purification steps to ensure the final product meets the required specifications for research and development purposes .

Chemical Reactions Analysis

Types of Reactions: PS315 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of PS315 .

Scientific Research Applications

PS315 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the inhibition of protein kinase C and its effects on various biochemical pathways.

    Biology: Employed in cellular studies to understand the role of protein kinase C in cell signaling and regulation.

    Medicine: Investigated for its potential anti-cancer properties and its ability to inhibit specific protein kinases involved in cancer progression.

    Industry: Utilized in the development of new therapeutic agents targeting protein kinase C

Mechanism of Action

PS315 exerts its effects by binding to the PIF-pocket of atypical protein kinase C. This binding induces a displacement of the active site residue Lysine 111, thereby inhibiting the activity of the kinase. The inhibition of protein kinase C zeta and protein kinase C eta disrupts key signaling pathways involved in cell proliferation and survival, leading to anti-cancer effects .

Comparison with Similar Compounds

    PS48: The parent compound of PS315, also an allosteric inhibitor of protein kinase C.

    Protein Kinase C Inhibitors: Other compounds that inhibit protein kinase C through different mechanisms.

Uniqueness of PS315: PS315 is unique due to its specific binding to the PIF-pocket of atypical protein kinase C and its ability to induce a displacement of the active site residue Lysine 111. This specific mechanism of action distinguishes it from other protein kinase C inhibitors .

Properties

Molecular Formula

C23H19ClO2

Molecular Weight

362.8 g/mol

IUPAC Name

(Z)-5-(4-chlorophenyl)-3-(4-phenylphenyl)pent-2-enoic acid

InChI

InChI=1S/C23H19ClO2/c24-22-14-7-17(8-15-22)6-9-21(16-23(25)26)20-12-10-19(11-13-20)18-4-2-1-3-5-18/h1-5,7-8,10-16H,6,9H2,(H,25,26)/b21-16-

InChI Key

KXEKGLNMBLODQT-PGMHBOJBSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)/C(=C\C(=O)O)/CCC3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=CC(=O)O)CCC3=CC=C(C=C3)Cl

Origin of Product

United States

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